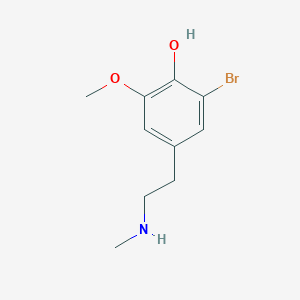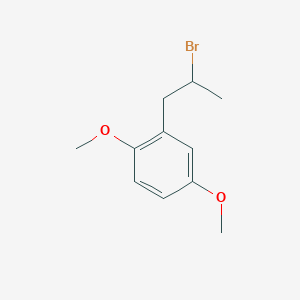
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(2,4-dimethoxyphenyl)ethane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanal or 2-Bromo-1-(2,4-dimethoxyphenyl)ethanoic acid.
Reduction: 1-(2,4-dimethoxyphenyl)ethane.
Applications De Recherche Scientifique
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting metabolic enzymes such as carbonic anhydrase and acetylcholinesterase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including diaryl methanes and other bromophenol derivatives.
Biological Studies: It is used in studies investigating enzyme inhibition and potential therapeutic applications for diseases such as glaucoma, epilepsy, Parkinson’s disease, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2’,4’-dimethoxyacetophenone: This compound shares a similar structure but has a ketone group instead of an ethanol moiety.
2-Bromo-4,5-dimethoxyphenylmethanol: Another bromophenol derivative with similar functional groups.
Uniqueness
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C10H13BrO3 |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
2-bromo-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3 |
Clé InChI |
JYYJGFZMJDENSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(CBr)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)



![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)





![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

